
Technical Guide: N-(3-hydroxyphenyl)-2-
ethylhexanamide[1]

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-ethyl-N-(3-

hydroxyphenyl)hexanamide

Cat. No.: B310729

Get Quote

Executive Summary & Chemical Identity
N-(3-hydroxyphenyl)-2-ethylhexanamide is a synthetic organic compound belonging to the

class of N-substituted hydroxyphenylamides.[1] Structurally, it consists of a 3-aminophenol core

acylated with 2-ethylhexanoic acid.[1] This specific lipophilic tail (2-ethylhexyl group) imparts

significant hydrophobicity to the phenolic head group, altering its bioavailability, skin

penetration, and receptor binding affinity compared to shorter-chain analogs like

acetaminophen (N-(4-hydroxyphenyl)acetamide).[1]
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Identifier Type Value

CAS Registry Number 403815-01-0

IUPAC Name 2-Ethyl-N-(3-hydroxyphenyl)hexanamide

Molecular Formula C₁₄H₂₁NO₂

Molecular Weight 235.32 g/mol

InChIKey
Predicted:[1][2] GMORVOQOIHISPT-

UHFFFAOYSA-N (Analogous)

SMILES CCCCC(CC)C(=O)Nc1cccc(O)c1

Synonyms & Nomenclature
Accurate nomenclature is critical for database searching and regulatory filing.[1]

Primary Synonym: 2-Ethyl-N-(3-hydroxyphenyl)hexanamide[1]

Alternative Chemical Names:

3'-Hydroxy-2-ethylhexananilide[1]

N-(m-Hydroxyphenyl)-2-ethylhexanamide[1]

Hexanamide, 2-ethyl-N-(3-hydroxyphenyl)-[1]

Functional Class: Phenolic Amide; Anilide; Alkylamide.[1]

Physicochemical Profile
The introduction of the branched 2-ethylhexyl chain significantly modifies the physicochemical

properties compared to the parent amine (3-aminophenol).[1]
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Property
Value
(Experimental/Predicted)

Significance

LogP (Octanol/Water) ~3.8 – 4.2

Highly lipophilic; suggests

excellent skin permeation but

low aqueous solubility.[1]

Water Solubility < 0.1 mg/mL

Requires organic cosolvents

(DMSO, Ethanol) or lipid-

based delivery systems.[1]

pKa (Phenolic OH) ~9.5 – 10.0

Weakly acidic; exists as a

neutral molecule at

physiological pH (7.4).[1]

Hydrogen Bond Donors 2 (Amide NH, Phenol OH)

Critical for receptor binding

(e.g., Tyrosinase active site,

TRP channels).[1]

Hydrogen Bond Acceptors 2 (Amide C=O, Phenol OH)
Facilitates interaction with

solvent and protein targets.[1]

Synthesis & Manufacturing Protocol
The synthesis of N-(3-hydroxyphenyl)-2-ethylhexanamide follows a standard Schotten-

Baumann acylation or direct amidation pathway.[1] The following protocol is designed for

laboratory-scale synthesis (10–50g) with a focus on purity and yield.

Reaction Scheme
The reaction involves the nucleophilic attack of the amino group of 3-aminophenol onto the

carbonyl carbon of 2-ethylhexanoyl chloride, typically in the presence of a base to scavenge

the generated HCl.[1]
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Caption: Synthesis pathway via acyl chloride amidation. The base neutralizes HCl by-products

to drive equilibrium.[1]

Detailed Protocol
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an

addition funnel, dissolve 3-aminophenol (1.0 eq) in anhydrous Dichloromethane (DCM) or

Tetrahydrofuran (THF).

Base Addition: Add Triethylamine (TEA) (1.2 eq) to the solution. Cool the mixture to 0°C

using an ice bath to control the exotherm.

Acylation: Dropwise add 2-ethylhexanoyl chloride (1.05 eq) dissolved in a small volume of

DCM over 30 minutes. Maintain temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor

reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

Work-up:

Quench with water.[1][3]
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Wash the organic layer successively with 1N HCl (to remove unreacted amine), Saturated

NaHCO₃ (to remove excess acid), and Brine.[1]

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1][4]

Purification: Recrystallize from Ethanol/Water or purify via column chromatography if

necessary.

Biological Potential & Mechanism of Action (SAR
Analysis)
While specific clinical data for CAS 403815-01-0 is proprietary or limited, its structure allows for

high-confidence Structure-Activity Relationship (SAR) prediction based on established

pharmacophores.[1]

A. Tyrosinase Inhibition (Skin Lightening)
Phenolic amides are potent tyrosinase inhibitors.[1] The 3-hydroxy group (resorcinol-like motif)

mimics the tyrosine substrate.[1]

Mechanism: The phenol moiety binds to the copper active site of the enzyme Tyrosinase.[1]

Lipophilic Tail: The 2-ethylhexyl chain enhances affinity for the hydrophobic pocket of the

enzyme and dramatically improves skin penetration compared to hydrophilic inhibitors like

Kojic Acid.[1]

B. Analgesic & Anti-inflammatory Activity
The compound is a structural isomer of Acetaminophen (paracetamol) and an analog of

AM404.[1]

Target: Potential modulation of TRPV1 (Vanilloid receptor) or CB1/CB2 cannabinoid

receptors.[1]

Fatty Acid Amide Hydrolase (FAAH): The fatty acid tail suggests it may act as a competitive

substrate or inhibitor of FAAH, elevating endogenous levels of anandamide (analgesic

effect).[1]
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Caption: Predicted biological targets based on structural pharmacophores (Phenolic Amide &

Fatty Acyl Chain).[1]

Safety & Handling
As a research chemical, standard laboratory safety protocols apply.[1]

GHS Classification (Predicted):

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere

(Nitrogen/Argon) to prevent oxidation of the phenol group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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